REACTION_CXSMILES
|
C([CH:4]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:5]([CH3:9])(O)[C:6]#[CH:7])(C)=C.O1C[CH2:18][CH2:17][CH2:16]1.[OH2:20]>[Pd].FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH3:9][CH:5]([CH2:4][CH2:10][CH2:11][CH:12]([CH3:13])[CH3:14])[CH2:6][CH2:7][CH2:16][C:17](=[O:20])[CH3:18] |f:4.5|
|
Name
|
4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(C(C#C)(O)C)CC=C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
silver trifluoromethanesulphonate
|
Quantity
|
1.285 g
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at a temperature in the region of 40° C.
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture has reacted for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
has been treated under the conditions of Example 1
|
Type
|
CUSTOM
|
Details
|
the raw product obtained
|
Type
|
WASH
|
Details
|
After chromatography on a silica column under reduced pressure with elution
|
Type
|
ADDITION
|
Details
|
with a mixture of ether and petroleum-ether (3:7 by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(C)=O)CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.792 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([CH:4]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:5]([CH3:9])(O)[C:6]#[CH:7])(C)=C.O1C[CH2:18][CH2:17][CH2:16]1.[OH2:20]>[Pd].FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH3:9][CH:5]([CH2:4][CH2:10][CH2:11][CH:12]([CH3:13])[CH3:14])[CH2:6][CH2:7][CH2:16][C:17](=[O:20])[CH3:18] |f:4.5|
|
Name
|
4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(C(C#C)(O)C)CC=C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
silver trifluoromethanesulphonate
|
Quantity
|
1.285 g
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at a temperature in the region of 40° C.
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture has reacted for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
has been treated under the conditions of Example 1
|
Type
|
CUSTOM
|
Details
|
the raw product obtained
|
Type
|
WASH
|
Details
|
After chromatography on a silica column under reduced pressure with elution
|
Type
|
ADDITION
|
Details
|
with a mixture of ether and petroleum-ether (3:7 by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(C)=O)CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.792 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |